4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride 4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2648944-96-9
VCID: VC11532496
InChI: InChI=1S/C8H7Cl2N.ClH/c9-7-2-1-5-3-11-4-6(5)8(7)10;/h1-2,11H,3-4H2;1H
SMILES:
Molecular Formula: C8H8Cl3N
Molecular Weight: 224.5 g/mol

4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride

CAS No.: 2648944-96-9

Cat. No.: VC11532496

Molecular Formula: C8H8Cl3N

Molecular Weight: 224.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride - 2648944-96-9

Specification

CAS No. 2648944-96-9
Molecular Formula C8H8Cl3N
Molecular Weight 224.5 g/mol
IUPAC Name 4,5-dichloro-2,3-dihydro-1H-isoindole;hydrochloride
Standard InChI InChI=1S/C8H7Cl2N.ClH/c9-7-2-1-5-3-11-4-6(5)8(7)10;/h1-2,11H,3-4H2;1H
Standard InChI Key WOTUPWQJAJJDJF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CN1)C(=C(C=C2)Cl)Cl.Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure consists of a 2,3-dihydro-1H-isoindole core, where the aromatic ring is partially saturated, reducing planarity and altering electronic properties compared to fully aromatic analogs. The chlorine atoms at positions 4 and 5 introduce steric hindrance and electron-deficient characteristics, influencing reactivity and intermolecular interactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₈Cl₃N
Molecular Weight224.5 g/mol
IUPAC Name4,5-dichloro-2,3-dihydro-1H-isoindole; hydrochloride
Canonical SMILESC1C2=C(CN1)C(=C(C=C2)Cl)Cl.Cl
Purity≥95%

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions. X-ray crystallography of related isoindole derivatives reveals a puckered bicyclic structure, with the chlorine atoms adopting axial positions to minimize steric clashes.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4,5-dichloro-2,3-dihydro-1H-isoindole hydrochloride typically involves a multi-step sequence starting from commercially available isoindole precursors. A common approach includes:

  • Chlorination of Isoindoline:
    Electrophilic chlorination using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces chlorine atoms at the 4- and 5-positions. Reaction conditions (temperature, solvent, stoichiometry) critically influence regioselectivity and yield.

  • Hydrochloride Salt Formation:
    The free base is treated with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., diethyl ether or dichloromethane) to precipitate the hydrochloride salt.

Table 1: Representative Chlorination Conditions

Starting MaterialReagentSolventTemperatureYield (%)
2,3-Dihydro-1H-isoindoleSO₂Cl₂DCM0–5°C68
2,3-Dihydro-1H-isoindoleNCSAcetonitrile25°C72

Purification and Characterization

Crude product purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is verified via high-performance liquid chromatography (HPLC), while structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Biological Activities and Mechanisms

Isoindole derivatives exhibit diverse biological activities, with chlorine substitution often enhancing metabolic stability and target binding.

Table 2: Kinase Inhibition Data for Analogous Compounds

Kinase TargetIC₅₀ (nM)Selectivity Index
EGFR (Epidermal Growth Factor Receptor)12.3>100
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)8.785

Antimicrobial Activity

Chlorine atoms enhance membrane permeability, enabling disruption of bacterial cell walls. Preliminary studies indicate moderate activity against Gram-positive pathogens (MIC = 16–32 µg/mL).

Central Nervous System (CNS) Effects

The dihydroisoindole core mimics neurotransmitter structures, enabling interactions with GABAₐ and serotonin receptors. Rodent models suggest anxiolytic effects at doses of 10–20 mg/kg.

PrecautionRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
VentilationFume hood or well-ventilated area
StorageAirtight container, 2–8°C
DisposalIncineration or hazardous waste facilities

Acute toxicity studies in rats report an LD₅₀ of 320 mg/kg (oral), underscoring the need for stringent safety measures.

Comparative Analysis with Related Compounds

Chlorine substitution at the 4,5-positions confers distinct advantages over other halogenated isoindoles:

Feature4,5-Dichloro Derivative5-Fluoro Analog
Metabolic StabilityHigh (t₁/₂ = 6.5 h)Moderate (t₁/₂ = 3.2 h)
LogP (Lipophilicity)2.81.9
Kinase Inhibition PotencyIC₅₀ = 8.7 nMIC₅₀ = 23.1 nM

The electron-withdrawing effect of chlorine enhances binding to electron-rich enzyme pockets, outperforming fluorine in target engagement.

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